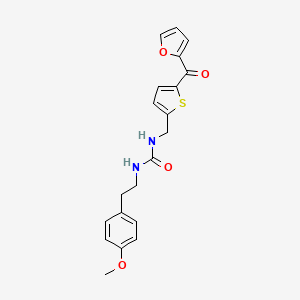

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-25-15-6-4-14(5-7-15)10-11-21-20(24)22-13-16-8-9-18(27-16)19(23)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGQCVJXPYJCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Synthesis and Optimization

Basic: What are standard synthetic protocols for preparing urea derivatives with furan-thiophene motifs? Methodological Answer: Synthesis typically involves multi-step reactions: (1) Formation of the urea core via coupling of isocyanate intermediates with amines (e.g., 4-methoxyphenethylamine). (2) Functionalization of the thiophene-furan backbone using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key steps include temperature control (60–80°C), solvent optimization (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Advanced: How can reaction conditions be optimized to mitigate side reactions in thiophene-furan coupling steps? Methodological Answer: Optimization strategies:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce competing hydrolysis.

- Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(dppf)) for regioselectivity.

- Temperature Gradients: Employ stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions.

- In Situ Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Structural Characterization

Basic: What analytical techniques validate the structure of this compound? Methodological Answer: Core techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms urea NH signals (~6.5–7.0 ppm) and aromatic furan/thiophene protons.

- Mass Spectrometry: High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography: Resolves stereochemistry and crystal packing for solid-state studies .

Advanced: How can overlapping signals in NMR spectra of complex urea derivatives be resolved? Methodological Answer:

- 2D NMR: Utilize HSQC and HMBC to assign coupled protons and carbons, particularly for crowded aromatic regions.

- Variable Temperature NMR: Suppress rotational isomerism by cooling samples to –40°C.

- Deuterated Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to shift exchangeable NH protons .

Biological Activity Screening

Basic: What assays are used for preliminary evaluation of antimicrobial activity? Methodological Answer:

- Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via optical density.

- Zone of Inhibition: Agar diffusion assays with compound-loaded discs (10–100 µg/disc).

- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization? Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy on the phenyl ring) and compare bioactivity.

- Molecular Docking: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase).

- Pharmacophore Mapping: Identify critical H-bond donors (urea NH) and π-π stacking (furan/thiophene) using Schrödinger Suite .

Stability and Reactivity

Basic: What factors influence the hydrolytic stability of the urea moiety? Methodological Answer:

- pH Dependence: Ureas hydrolyze faster under acidic (pH < 3) or alkaline (pH > 10) conditions. Use phosphate buffers (pH 7.4) for simulated physiological studies.

- Steric Shielding: Bulky substituents (e.g., 4-methoxyphenethyl) slow hydrolysis by hindering nucleophilic attack .

Advanced: How can accelerated stability studies predict degradation pathways? Methodological Answer:

- Forced Degradation: Expose to 40°C/75% RH for 4 weeks or UV light (ICH Q1B guidelines).

- LC-MS Analysis: Identify degradation products (e.g., amine fragments from urea cleavage).

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage .

Data Contradictions in Bioactivity

Basic: How should researchers address conflicting reports on compound efficacy? Methodological Answer:

- Replicate Studies: Repeat assays under identical conditions (cell lines, compound batches).

- Dose-Response Curves: Compare EC₅₀ values across studies to identify potency thresholds .

Advanced: What statistical approaches reconcile variability in enzyme inhibition assays? Methodological Answer:

- Meta-Analysis: Pool data from multiple studies using random-effects models.

- Bland-Altman Plots: Assess agreement between assay platforms (e.g., fluorescence vs. radiometric).

- Bayesian Hierarchical Modeling: Account for lab-specific biases in IC₅₀ estimates .

Mechanistic Studies

Advanced: How can target engagement be confirmed in cellular models? Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation after compound treatment to validate target binding.

- RNA Interference: Knock down putative targets (e.g., kinases) and assess rescue of compound effects.

- Pull-Down Assays: Use biotinylated probes to isolate compound-bound proteins for MS identification .

Scaling Up for Preclinical Studies

Advanced: What challenges arise during gram-scale synthesis, and how are they addressed? Methodological Answer:

- Solvent Recovery: Implement distillation systems for DMF reuse, reducing costs and waste.

- Catalyst Loading Optimization: Reduce Pd content to <0.5 mol% via ligand screening (e.g., XPhos).

- Crystallization Control: Use anti-solvent addition (e.g., water in EtOH) to improve yield and particle size uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.